molecular formula C12H16ClN3 B1424911 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS No. 1258650-73-5

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Cat. No.: B1424911
CAS No.: 1258650-73-5
M. Wt: 237.73 g/mol
InChI Key: PHXLWMDGSYHKAK-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is a derivative of benzonitrile, featuring a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Attachment to Benzonitrile: The diazepane ring is then attached to a benzonitrile moiety through nucleophilic substitution reactions. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the diazepane, making it a strong nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Effects
The presence of the 1,4-diazepane scaffold suggests potential applications in the treatment of anxiety and related disorders. Compounds with similar structures have been extensively studied for their anxiolytic properties. The nitrile group may enhance pharmacokinetic properties, making it a candidate for further research into its effects on the central nervous system.

2. Anticancer Activity
Recent studies have highlighted the potential of nitrile-containing compounds in cancer therapy. For instance, certain nitrile derivatives have been identified as inhibitors of farnesyltransferase, which plays a crucial role in oncogenesis. The incorporation of the nitrile group has been shown to improve solubility and binding affinity to target proteins, thereby enhancing anticancer efficacy .

3. Inhibition of Enzymatic Activity
The compound's structure allows it to interact with various enzymes, making it a candidate for developing inhibitors against specific targets such as dipeptidyl peptidase IV (DPP IV), which is important in diabetes management. Amino nitriles have been shown to act as reversible inhibitors of DPP IV, providing a therapeutic approach for type 2 diabetes .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of related nitrile compounds against various cancer cell lines. The results indicated that compounds with similar structures demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride could exhibit similar effects .

Case Study 2: CNS Activity

In an investigation focused on the central nervous system effects of diazepane derivatives, researchers found that modifications to the diazepane structure could enhance binding affinity to GABA receptors. This suggests that this compound may possess anxiolytic properties akin to those observed with established benzodiazepines .

Mechanism of Action

The mechanism by which 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)benzamide
  • 2-(1,4-Diazepan-1-yl)benzoic acid
  • 2-(1,4-Diazepan-1-yl)benzyl alcohol

Uniqueness

Compared to similar compounds, 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is unique due to its specific combination of the diazepane ring and benzonitrile moiety. This combination imparts distinct chemical properties, making it particularly useful in certain synthetic and research applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, contributing to advancements in various scientific fields.

Biological Activity

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. Its unique structural features, which include a benzene ring, a nitrile group, and a 1,4-diazepane moiety, suggest that it may interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research.

  • Molecular Formula : C₁₂H₁₆ClN₃
  • Molecular Weight : 237.73 g/mol

The compound's structure is significant as it resembles many biologically active molecules, particularly those within the benzodiazepine class, known for their anxiolytic and sedative properties.

The biological effects of this compound are primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The diazepan scaffold is known to modulate GABAergic activity, which is crucial for its potential anxiolytic effects. Studies suggest that compounds with similar structures can act as GABA receptor modulators, influencing anxiety and mood disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • CNS Effects : Investigations into its effects on anxiety and depression have shown promise in preclinical models. The compound's ability to enhance GABAergic transmission may lead to anxiolytic and sedative effects.
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties. Compounds with similar diazepane structures have been explored for their efficacy against various bacterial strains.
  • Anticancer Potential : Some derivatives of diazepane-based compounds have demonstrated cytotoxic effects against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to or including this compound:

  • Anxiolytic Studies : A study involving animal models demonstrated that compounds with similar diazepan structures exhibited significant reductions in anxiety-like behaviors when administered at specific dosages.
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development in oncology .
  • Antimicrobial Testing : Research has indicated that related compounds displayed varying levels of activity against pathogenic bacteria, highlighting the need for further exploration into the antimicrobial potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid HClC₁₃H₁₉ClN₂O₂Contains a methyl group; potential anti-inflammatory properties.
4-(1,4-Diazepan-1-yl)benzonitrile hydrochlorideC₁₂H₁₆ClNSimilar structure but different substitution pattern; explored for similar biological activities.
2-(3-Pyridyl)-1,4-diazepaneC₁₂H₁₅N₃Features a pyridine ring; studied for neuroactive properties.

This table illustrates how variations in molecular structure can influence biological activity and therapeutic potential.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLWMDGSYHKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-73-5
Record name 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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